2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-((4-((hydroxyacetyl)amino)phenyl)amino)-9,10-dioxo-, monosodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-((4-((hydroxyacetyl)amino)phenyl)amino)-9,10-dioxo-, monosodium salt is a complex organic compound with a unique structure that includes an anthracene core, sulfonic acid group, and various functional groups
Preparation Methods
The synthesis of 2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-((4-((hydroxyacetyl)amino)phenyl)amino)-9,10-dioxo-, monosodium salt involves multiple steps. The process typically starts with the sulfonation of anthracene, followed by the introduction of amino groups and other functional groups through various chemical reactions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The anthracene core can be oxidized under specific conditions, leading to the formation of quinones and other oxidation products.
Reduction: Reduction reactions can modify the functional groups, such as converting nitro groups to amino groups.
Substitution: The sulfonic acid group can participate in substitution reactions, allowing for the introduction of different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.
Scientific Research Applications
2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-((4-((hydroxyacetyl)amino)phenyl)amino)-9,10-dioxo-, monosodium salt has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of cellular processes. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar compounds to 2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-((4-((hydroxyacetyl)amino)phenyl)amino)-9,10-dioxo-, monosodium salt include other anthracene derivatives with sulfonic acid groups. These compounds may share similar chemical properties but differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
72829-41-5 |
---|---|
Molecular Formula |
C22H16N3NaO7S |
Molecular Weight |
489.4 g/mol |
IUPAC Name |
sodium;1-amino-4-[4-[(2-hydroxyacetyl)amino]anilino]-9,10-dioxoanthracene-2-sulfonate |
InChI |
InChI=1S/C22H17N3O7S.Na/c23-20-16(33(30,31)32)9-15(24-11-5-7-12(8-6-11)25-17(27)10-26)18-19(20)22(29)14-4-2-1-3-13(14)21(18)28;/h1-9,24,26H,10,23H2,(H,25,27)(H,30,31,32);/q;+1/p-1 |
InChI Key |
XKTMLNDGXXMUDS-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=CC=C(C=C4)NC(=O)CO)S(=O)(=O)[O-])N.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.